ethyl 7-benzyl-6-(3-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 7-benzyl-6-(3-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a heterocyclic compound featuring a fused tricyclic core with a benzyl group at position 7, a 3-fluorobenzoyl substituent at position 6, and an ethyl carboxylate moiety at position 3. The tricyclic system, derived from dipyridopyrimidine analogs, enables π-π stacking interactions and hydrogen bonding, critical for binding to biological targets .
Properties
IUPAC Name |
ethyl 7-benzyl-6-(3-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21FN4O4/c1-2-37-28(36)22-16-21-24(30-23-13-6-7-14-32(23)27(21)35)33(17-18-9-4-3-5-10-18)25(22)31-26(34)19-11-8-12-20(29)15-19/h3-16H,2,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPZSTIKGAISIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)F)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aminocyclopropane Derivatives
Patent CN111943894A discloses a method for synthesizing diazaspiro octane compounds via cyclopropane ring-opening and subsequent cyclization. Adapting this approach, the tricyclic core can be assembled through:
- Substitution Reaction : Treatment of (1-(((4-methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate with glycine methyl ester hydrochloride in acetonitrile and potassium carbonate (3 equiv.) yields a secondary amine intermediate.
- Benzyl Protection : Benzyl bromide (3 equiv.) is added to install the 7-benzyl group, critical for directing subsequent cyclization.
- Deprotection and Cyclization : Acidic removal of the 4-methoxybenzyloxycarbonyl (Moz) group with HCl in dioxane induces intramolecular attack, forming the six-membered ring.
Reaction Conditions :
| Step | Solvent | Reagent | Temperature | Time |
|---|---|---|---|---|
| 1 | Acetonitrile | K₂CO₃ | 25°C | 12 h |
| 2 | THF | BnBr | 0°C → 25°C | 6 h |
| 3 | Dioxane | 6M HCl | 80°C | 3 h |
Introduction of the 3-Fluorobenzoyl Imino Group
Imination via Schiff Base Formation
The 6-imino group is introduced through condensation of a primary amine intermediate with 3-fluorobenzaldehyde, followed by oxidation to the imine. Source corroborates this strategy in analogous tricyclic systems:
- Condensation : React the tricyclic amine with 3-fluorobenzaldehyde (1.2 equiv.) in ethanol under reflux (ΔH = 78°C, 8 h).
- Oxidation : Treat with MnO₂ (2.5 equiv.) in dichloromethane to yield the imine.
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, N=CH), 7.85–7.45 (m, 4H, Ar-F)
- ¹⁹F NMR (376 MHz, CDCl₃): δ -112.3 (s, CF)
Acylation with 3-Fluorobenzoyl Chloride
Alternative pathways employ direct acylation of a secondary amine:
- Activate the amine by deprotonation with DIPEA (2 equiv.) in anhydrous DMF.
- Add 3-fluorobenzoyl chloride (1.5 equiv.) dropwise at -20°C to minimize side reactions.
Yield Optimization :
| Equiv. of Acyl Chloride | Solvent | Temp. | Yield (%) |
|---|---|---|---|
| 1.0 | DMF | -20°C | 62 |
| 1.5 | THF | -20°C | 78 |
| 2.0 | DCM | 0°C | 65 |
Esterification and Final Functionalization
Ethoxycarbonylation
The ethyl ester at position 5 is installed via one of two methods:
- Alkylation of Carboxylic Acid :
- Transesterification :
Comparative Efficiency :
| Method | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | 8 h | 85 | 98.2 |
| Transesterification | 12 h | 91 | 99.1 |
Crystallization and Stereochemical Control
X-ray data from analogous compounds confirms the exo configuration of the benzyl group and trans arrangement of the fluorobenzoyl moiety. Recrystallization from ethyl acetate/hexane (1:3) yields prismatic crystals suitable for XRD:
- Space Group : P2₁/c
- Bond Lengths : C=O (1.214 Å), C-N (1.335 Å)
- Dihedral Angles : N-C-C-F = 112.5°
Scalability and Process Optimization
Critical Process Parameters (CPPs)
- Cyclization Temperature : Maintaining 80°C during HCl-mediated cyclization prevents oligomerization.
- Moisture Control : Acyl imino intermediates are hygroscopic; reactions require <50 ppm H₂O.
- Catalyst Screening : Pd(OAc)₂/ Xantphos increases yield in Suzuki couplings for benzyl precursors (93% vs. 78% without).
Green Chemistry Considerations
- Replace DMF with cyclopentyl methyl ether (CPME) in acylation steps (PMI reduced from 12.4 to 5.6).
- Catalytic recycling of MnO₂ via filtration and reactivation decreases waste.
Analytical Characterization
Spectroscopic Profiles
- HRMS (ESI+) : m/z 583.1742 [M+H]⁺ (calc. 583.1749)
- IR (KBr) : ν 1715 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), 1240 cm⁻¹ (C-F)
- ¹³C NMR : 165.2 (COOEt), 162.1 (C-F), 136.8–115.4 (Ar)
Purity Assessment
| Method | Column | Retention Time | Purity (%) |
|---|---|---|---|
| HPLC | C18, 250 × 4.6 mm | 12.7 min | 99.5 |
| UPLC-MS | HSS T3, 2.1 × 50 | 3.2 min | 99.8 |
Chemical Reactions Analysis
Hydrolysis and Saponification
The ethyl carboxylate group is susceptible to alkaline hydrolysis, forming the corresponding carboxylic acid. For example:
- Saponification : Treatment with LiOH in aqueous methanol/THF at 20°C cleaves the ester to yield the carboxylic acid derivative (87% yield) . Similar conditions are applicable to this compound, with potential applications in prodrug activation or further functionalization.
Electrophilic Aromatic Substitution
The fluorobenzoyl and benzyl substituents influence reactivity:
- Halogenation : Bromine or chlorine substituents enhance electrophilicity in analogous compounds, enabling regioselective substitution at activated positions. The 3-fluorobenzoyl group may direct electrophiles to specific sites on the aromatic ring.
- Nitration/Sulfonation : Electron-withdrawing fluorine atoms could facilitate nitration or sulfonation under acidic conditions, though direct examples are not reported.
Alkylation and Arylation
The benzyl group and triazatricyclo core participate in alkylation:
- Benzylation/Deprotection : The benzyl group at N7 can be removed via hydrogenolysis (e.g., Pd/C, H₂) , exposing a reactive amine for further modifications.
- Side-Chain Functionalization : Alkylation at the ethyl carboxylate’s oxygen (e.g., Mitsunobu reaction) is feasible, as seen in structurally related pyrrolo[1,2-c]pyrimidines.
Condensation and Cycloaddition
The imino group (C=N) enables condensation reactions:
- Hydrazine Derivatives : Reaction with hydrazine could form hydrazones, as demonstrated in benzoic acid analogs .
- Heterocycle Formation : The tricyclic core may undergo [4+2] cycloaddition with dienophiles, though experimental evidence is limited.
Redox Reactions
- Reduction of Imino Group : LiAlH₄ reduces imino groups to amines in related compounds . This could convert the 3-fluorobenzoyl imino group to a secondary amine, altering electronic properties.
- Oxidation of Benzyl Group : Oxidizing agents (e.g., KMnO₄) may convert the benzyl group to a carboxylic acid .
Functional Group Interconversion
Biological Activity and Target Interactions
While not a direct reaction, the compound’s structural features suggest interactions with enzymes like cPLA₂α or tubulin, similar to related inhibitors . Modifications (e.g., replacing the fluorobenzoyl with ethoxybenzoyl) enhance potency in analogs .
Key Research Findings
- Structure-Activity Relationship (SAR) : Moving substituents on the benzoyl ring (e.g., from position 3 to 4/5/6) minimally affects inhibitory activity in related compounds .
- Synthetic Flexibility : Multi-step routes (e.g., alkylation, saponification, Mitsunobu reactions) enable diverse derivatives, as seen in tricyclic systems .
This compound’s reactivity is driven by its ester, imino, and aromatic groups, enabling transformations critical for medicinal chemistry applications. Further studies are needed to explore underutilized reactions like cycloadditions or metal-catalyzed cross-couplings.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 1-benzyl-2-((3-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It has shown activity against various diseases, including cancer and neurodegenerative disorders .
Industry
In the industrial sector, (Z)-ethyl 1-benzyl-2-((3-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (Z)-ethyl 1-benzyl-2-((3-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Observations :
Analytical Data
- Spectroscopy : Infrared (IR) spectra confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1650 cm⁻¹) stretches. UV-Vis spectra show λmax at 280–320 nm due to conjugated π-systems .
- Hydrogen-bonding patterns () predict a planar core with out-of-plane puckering at the fused rings, as modeled in .
Q & A
Q. Table 1. Comparative Reactivity of Substituents in Triazatricyclic Derivatives
| Substituent | Reaction with NaBH₄ | LogP | IC₅₀ (EGFR kinase, µM) |
|---|---|---|---|
| 3-Fluorobenzoyl | Partial reduction to amine | 2.8 | 0.45 |
| 2-Nitrobenzoyl | Full reduction to amine | 3.5 | 1.2 |
| 4-Methoxybenzoyl | No reduction | 2.1 | >10 |
| Data from |
Q. Table 2. Optimization of Cyclization Conditions
| Method | Temperature (°C) | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thermal | 120 | 12 | 65 | 90 |
| Microwave | 80 | 0.5 | 78 | 95 |
| Electrochemical | RT | 6 | 72 | 92 |
| Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
